L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine
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Overview
Description
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acids linked together, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using specific reagents (e.g., TFA for Boc groups).
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like HF or TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-alanine
- L-Prolyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-lysine
Uniqueness
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
798540-24-6 |
---|---|
Molecular Formula |
C20H38N8O6 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H38N8O6/c1-4-10(2)15(22)18(32)27-12(6-5-9-25-20(23)24)17(31)26-11(3)16(30)28-13(19(33)34)7-8-14(21)29/h10-13,15H,4-9,22H2,1-3H3,(H2,21,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,23,24,25)/t10-,11-,12-,13-,15-/m0/s1 |
InChI Key |
DIUWQIYLCZDGIY-CXOVXGEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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